molecular formula C9H6O4 B190237 4-hydroxybenzofuran-3-carboxylic Acid CAS No. 112678-09-8

4-hydroxybenzofuran-3-carboxylic Acid

Cat. No.: B190237
CAS No.: 112678-09-8
M. Wt: 178.14 g/mol
InChI Key: NSGVRMQSCRVAOQ-UHFFFAOYSA-N
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Description

4-Hydroxybenzofuran-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H6O4. It is a derivative of benzofuran, a class of compounds known for their diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxybenzofuran-3-carboxylic acid typically involves the condensation of phenols with acetoacetic ester derivatives using Fe-catalyzed oxidative cross-coupling. This method utilizes Fe(III) salt as a catalyst, an oxidant such as di-tert-butyl peroxide, and a ligand like 1,10-phenanthroline . Another approach involves the acid-catalyzed cascade condensation of 2,3-diketoesters with cyclohexane-1,3-diones, achieving the best yields with trifluoroacetic acid and sodium sulfate to bind the water evolved during the reaction .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxybenzofuran-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Comparison with Similar Compounds

  • Benzofuran-3-carboxylic acid
  • 4-Hydroxybenzofuran
  • 2-Hydroxybenzofuran-3-carboxylic acid

Comparison: 4-Hydroxybenzofuran-3-carboxylic acid is unique due to the presence of both hydroxyl and carboxylic acid functional groups on the benzofuran ring. This structural feature imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the hydroxyl group can participate in hydrogen bonding, enhancing the compound’s solubility and interaction with biological targets .

Properties

IUPAC Name

4-hydroxy-1-benzofuran-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6O4/c10-6-2-1-3-7-8(6)5(4-13-7)9(11)12/h1-4,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSGVRMQSCRVAOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)OC=C2C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112678-09-8
Record name 4-hydroxy-1-benzofuran-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 4-hydroxybenzofuran-3-carboxylic acid enable it to mimic enzyme catalysis, specifically that of lysozyme?

A1: The research paper focuses on the compound's ability to undergo accelerated acetal hydrolysis through a mechanism involving both general acid and nucleophilic catalysis []. This is particularly interesting because it mimics the action of enzymes like lysozyme.

  • Rate Enhancement: This concerted action significantly speeds up the reaction rate, demonstrating the power of combining general acid and nucleophilic catalysis. Researchers noted an almost five-order-of-magnitude increase compared to a reaction relying solely on specific acid catalysis [].

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